Methylboronic acid

Description

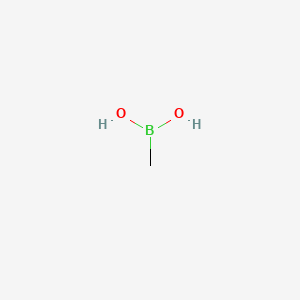

Structure

2D Structure

Properties

IUPAC Name |

methylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5BO2/c1-2(3)4/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMKRRPZPWUYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156639 | |

| Record name | Methylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13061-96-6 | |

| Record name | Methylboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013061966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z1ME41SCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methylboronic Acid: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylboronic acid (CAS Number: 13061-96-6) is an organoboron compound that serves as a versatile building block and reagent in a multitude of chemical transformations.[1][2] Its utility spans from fundamental organic synthesis to specialized applications in analytical chemistry and materials science. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, safety and handling information, detailed experimental protocols for its key applications, and a discussion of its role in modern chemical research.

Core Properties of this compound

This compound is a white to light yellow crystalline powder.[1] It is known for its stability under normal conditions and its solubility in water and other polar organic solvents.[3][4]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and execution.

| Property | Value | References |

| CAS Number | 13061-96-6 | |

| Molecular Formula | CH₅BO₂ | |

| Molecular Weight | 59.86 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 91-94 °C | |

| Boiling Point | 141.7±23.0 °C (Predicted) | |

| Density | 0.965±0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in water and DMSO. | |

| pKa | 9.97±0.43 (Predicted) | |

| Flash Point | 39.5°C |

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It is also sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere.

| Hazard Statement | GHS Code | Description | References |

| Skin Irritation | H315 | Causes skin irritation. | |

| Eye Irritation | H319 | Causes serious eye irritation. | |

| Respiratory Irritation | H335 | May cause respiratory irritation. |

| Precautionary Statement | GHS Code | Description |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Storage | P405 | Store locked up. |

| Disposal | P501 | Dispose of contents/container in accordance with local regulations. |

Experimental Protocols

This compound is a key reagent in several important chemical reactions. Below are detailed protocols for two of its most common applications: the Suzuki-Miyaura cross-coupling reaction (utilizing a stable derivative) and the derivatization of carbohydrates for gas chromatography-mass spectrometry (GC-MS) analysis.

Suzuki-Miyaura Cross-Coupling using an N-Methyliminodiacetic Acid (MIDA) Boronate

N-methyliminodiacetic acid (MIDA) boronates are air- and moisture-stable derivatives of boronic acids that can be used in a controlled and iterative manner in Suzuki-Miyaura cross-coupling reactions. The MIDA group acts as a protecting group that can be cleaved under mild basic conditions to release the reactive boronic acid in situ.

Materials:

-

Aryl or vinyl halide (1.0 equiv)

-

This compound MIDA ester (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, THF, or toluene)

-

Round-bottom flask or microwave vial

-

Magnetic stirrer and heating source (oil bath or microwave reactor)

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

To a dry reaction vessel, add the aryl or vinyl halide, the this compound MIDA ester, and the base.

-

Evacuate and backfill the vessel with an inert gas (repeat three times).

-

Add the palladium catalyst to the reaction mixture.

-

Add the anhydrous, degassed solvent via syringe.

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Derivatization of Carbohydrates for GC-MS Analysis

This compound is used to derivatize carbohydrates, which are typically non-volatile, to make them amenable to analysis by GC-MS. This two-step procedure involves the formation of a cyclic boronate ester with the cis-diol functionalities of the sugar, followed by silylation or acetylation of the remaining hydroxyl groups.

Materials:

-

Carbohydrate sample (e.g., glucose, fructose)

-

This compound solution (in pyridine)

-

Silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acetylating agent (e.g., acetic anhydride)

-

Reaction vials with screw caps

-

Heating block or oven

-

GC-MS system

Procedure:

-

Place the dry carbohydrate sample into a reaction vial.

-

Add the this compound solution in pyridine (B92270) to the vial.

-

Heat the mixture at a specific temperature (e.g., 60-80 °C) for a set time (e.g., 30 minutes) to form the methylboronate ester.

-

Cool the vial to room temperature.

-

Add the silylating or acetylating agent to the reaction mixture.

-

Re-heat the vial to complete the derivatization (e.g., 60-80 °C for 30-60 minutes).

-

Cool the sample to room temperature.

-

The derivatized sample is now ready for injection into the GC-MS system.

Visualizing Experimental Workflows and Mechanisms

To further elucidate the practical applications of this compound, the following diagrams, generated using the DOT language, illustrate a key experimental workflow and a fundamental reaction mechanism.

Conclusion

This compound is a valuable and versatile reagent in modern chemistry. Its well-defined properties and reactivity make it an essential tool for synthetic chemists creating complex molecules and for analytical chemists developing sensitive methods for the detection of biologically important compounds. The protocols and information provided in this guide are intended to facilitate its effective and safe use in the laboratory, empowering researchers to advance their scientific endeavors.

References

A Guide to the Laboratory Synthesis of Methylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Methylboronic acid (CH₃B(OH)₂) is a fundamental building block in organic chemistry, widely utilized in Suzuki-Miyaura cross-coupling reactions, the formation of boronate esters, and as a precursor for various organoboron reagents. Its utility in the synthesis of complex molecules makes a reliable and efficient laboratory-scale preparation essential for researchers in academia and the pharmaceutical industry. This technical guide provides an in-depth overview of the most common and effective methods for the synthesis of this compound, complete with detailed experimental protocols, a comparison of quantitative data, and a visualization of the general experimental workflow.

Comparison of Synthetic Methods

Several methods for the synthesis of this compound have been developed, each with its own set of advantages and disadvantages in terms of yield, purity, safety, and scalability. The following table summarizes the key quantitative data associated with the primary synthetic routes discussed in this guide.

| Synthesis Method | Key Reactants | Typical Yield | Purity | Key Considerations |

| Carbonylation of Borane (B79455) | Borane-dimethyl sulfide (B99878) or Borane-THF, Carbon Monoxide | 84-94%[1] | High after purification | Requires handling of toxic carbon monoxide and flammable borane complexes.[2][3] |

| Grignard Reaction | Methylmagnesium bromide, 2-Methoxy-1,3,2-dioxaborinane | ~73%[1] | Good | Grignard reagents are moisture-sensitive. |

| Methyllithium (B1224462) Reaction | Methyllithium, Trialkoxyboranes (e.g., Trimethyl borate) | Good[1] | Good | Methyllithium is highly reactive and pyrophoric. |

| (Trimethylsilyl)this compound intermediate | Trimethylsilyl bromomethane, Magnesium, Trimethyl borate (B1201080) | ~62% | >98% (GC) | A safer alternative that avoids pyrophoric byproducts like trimethylborane. |

Experimental Protocols

The following sections provide detailed, step-by-step procedures for the laboratory-scale synthesis of this compound via three common methods.

Method 1: Carbonylation of Borane-Dimethyl Sulfide

This high-yield method involves the carbonylation of a borane complex to form trimethylboroxin, which is subsequently hydrolyzed to this compound.

Materials:

-

Borane-dimethyl sulfide (BMS)

-

Carbon monoxide (CO)

-

Lithium borohydride (B1222165) (LiBH₄)

-

Diethyl ether

-

Water

-

Parr reactor or similar pressure vessel

Procedure:

-

Reaction Setup: In a nitrogen-purged glovebox or under an inert atmosphere, charge a dry Parr "mini" reactor with borane-dimethyl sulfide (500 mmol, 50 mL). Add a catalytic amount of lithium borohydride (2 mmol) dissolved in 1 mL of diethyl ether.

-

Carbonylation: Seal the reactor and pressurize it to 200 psi with carbon monoxide. Maintain the internal temperature between 15°C and 30°C. The reaction is typically complete within 4 hours. Caution: The reaction can become exothermic and difficult to control at temperatures above 30°C.

-

Work-up: After the reaction, carefully vent the excess carbon monoxide in a well-ventilated fume hood. The product of this reaction is trimethylboroxin.

-

Hydrolysis: Transfer the trimethylboroxin solution to a flask. Add the calculated amount of water to hydrolyze the trimethylboroxin to this compound. This hydration step can yield up to 94% this compound.

-

Purification: The crude this compound can be purified by azeotropic distillation with acetone to remove water, yielding pure this compound (yield of 79% from this step).

Method 2: Synthesis via Grignard Reagent

This method utilizes a Grignard reagent to form a methylboronate ester, which is then hydrolyzed.

Materials:

-

Methylmagnesium bromide (MeMgBr) in diethyl ether

-

2-Methoxy-1,3,2-dioxaborinane

-

Anhydrous diethyl ether

-

Anhydrous hydrogen chloride (HCl) in ether

-

Sodium hydroxide (B78521) (NaOH)

-

Pentane

Procedure:

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add a solution of 2-methoxy-1,3,2-dioxaborinane (0.05 mol) in anhydrous diethyl ether.

-

Grignard Addition: Cool the flask to -78°C using a dry ice/acetone bath. Slowly add one equivalent of methylmagnesium bromide (0.5 M in ether) to the stirred solution.

-

Protonation: After the addition is complete, protonate the reaction mixture with anhydrous hydrogen chloride in ether.

-

Extraction and Isolation: Extract the mixture with pentane. The product can be isolated as a sodium hydroxide complex.

-

Hydrolysis and Transesterification: The complex is then hydrolyzed and transesterified to methyldimethoxyborane to remove the 1,3-propanediol.

-

Final Product Formation: Protonation with hydrogen chloride in ether affords this compound with a yield of 73%.

Method 3: Synthesis via Methyllithium

This procedure involves the reaction of methyllithium with a trialkoxyborane.

Materials:

-

Methyllithium (MeLi) in diethyl ether

-

Triisopropyl borate

-

Anhydrous diethyl ether

-

Anhydrous hydrogen chloride (HCl) in ether

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve triisopropyl borate in anhydrous diethyl ether.

-

Methyllithium Addition: Cool the solution to -78°C. Slowly add one equivalent of methyllithium solution. This will form the lithium tetraalkoxyborate "ate" complex.

-

Protonation and Ester Formation: Treat the "ate" complex with one equivalent of anhydrous hydrogen chloride in ether. This reaction liberates the diisopropyl ester of this compound.

-

Hydrolysis: The resulting ester can be hydrolyzed to this compound by treatment with sodium hydroxide, followed by acidification.

Purification of this compound

The final purity of this compound is crucial for its subsequent applications. Two common purification methods are:

-

Azeotropic Distillation: For samples containing water, azeotropic distillation with acetone is effective. Acetone forms a low-boiling azeotrope with water (bp 56°C), which allows for the removal of water.

-

Sublimation: this compound can be purified by sublimation, which is particularly useful for removing non-volatile impurities. This can be performed using a simple laboratory sublimation apparatus.

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Discovery and History of Methylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of methylboronic acid. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the evolution of this important chemical compound.

Introduction

This compound (CH₃B(OH)₂) is the simplest of the organoboronic acids and a versatile reagent in organic chemistry.[1] Its utility spans from being a crucial building block in Suzuki-Miyaura cross-coupling reactions to its application in the development of pharmaceuticals and agrochemicals.[1][2] This guide delves into the historical context of its discovery, the evolution of its synthesis, and provides detailed experimental protocols for its preparation.

Historical Perspective: The Journey to this compound

The story of this compound is rooted in the broader history of organoboron chemistry. The first boronic acid, ethylboronic acid, was synthesized by Edward Frankland in 1860. However, the path to isolating its methyl counterpart was not straightforward.

Early attempts to synthesize this compound by Khotinsky and Melamed, who treated trimethyl borate (B1201080) with a Grignard reagent, were unsuccessful.[1] Later, Burg managed to isolate small quantities of this compound using a similar approach, albeit with low yields and under harsh reaction conditions.[1] These early challenges highlighted the difficulties in controlling the reactivity of the organometallic reagents and the stability of the desired product.

A significant breakthrough came with the development of alternative synthetic routes, most notably the carbonylation of borane (B79455). This method, explored by Rathke and Brown, provided a much more efficient and higher-yielding pathway to trimethylboroxine (B150302), the anhydride (B1165640) of this compound, which could then be easily hydrated to the desired product.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | CH₅BO₂ | |

| Molecular Weight | 59.86 g/mol | |

| Melting Point | 91-94 °C | |

| pKa | 9.97 ± 0.43 | |

| Solubility | Soluble in water and DMSO | |

| Appearance | White to off-white crystalline powder | |

| ¹H NMR (DMSO-d₆) | δ 7.42 (br s, 2H), 0.05 (s, 3H) | |

| ¹³C NMR | Not readily observed due to quadrupolar relaxation |

Synthesis of this compound: A Comparative Overview

Several methods have been developed for the synthesis of this compound. The choice of method often depends on the desired scale, available starting materials, and safety considerations. A comparison of the most common methods is provided in the table below.

| Synthesis Method | Key Reagents | Reported Yield | Purity | Key Advantages | Key Disadvantages |

| Grignard Reagent Method | Methylmagnesium bromide, Triisopropyl borate | ~73-98% | High | Readily available starting materials | Can be difficult to control, potential for side reactions |

| Carbonylation of Borane | Borane-dimethyl sulfide (B99878), Carbon monoxide | ~84-94% | High | High yield and purity | Requires handling of toxic carbon monoxide and flammable borane |

| From (Trimethylsilyl)this compound | (Trimethylsilyl)bromomethane, Magnesium, Trimethyl borate | ~62% | 98.2% (GC) | Milder conditions than direct Grignard | Multi-step process |

Detailed Experimental Protocols

Synthesis via Grignard Reagent

This protocol is adapted from the work of Brown and Cole, which demonstrated a high-yield synthesis using triisopropoxyborane.

Experimental Procedure:

-

A dry, 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser is charged with magnesium turnings (2.43 g, 0.1 mol) and a crystal of iodine.

-

The flask is gently warmed to activate the magnesium, then allowed to cool to room temperature.

-

A solution of methyl bromide in diethyl ether (0.1 mol) is added dropwise to the magnesium turnings to initiate the Grignard reaction.

-

Once the reaction is initiated, the remaining methyl bromide solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

The Grignard solution is then cooled to -78 °C in a dry ice/acetone bath.

-

A solution of triisopropyl borate (18.82 g, 0.1 mol) in anhydrous diethyl ether (50 mL) is added dropwise to the cold Grignard solution over 30 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The reaction is quenched by the slow addition of 1 M hydrochloric acid (100 mL).

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent.

Synthesis via Carbonylation of Borane

This method provides high yields of trimethylboroxine, which is then hydrolyzed to this compound.

Experimental Procedure:

-

A dry, 500 mL flask equipped with a gas inlet, a magnetic stirrer, and a reflux condenser is charged with a solution of borane-dimethyl sulfide complex (10 M, 10 mL, 0.1 mol) in THF (100 mL).

-

A catalytic amount of sodium borohydride (B1222165) (0.1 g) is added to the solution.

-

Carbon monoxide gas is bubbled through the solution at a moderate rate.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The reaction is monitored by IR spectroscopy for the disappearance of the B-H stretch.

-

Once the reaction is complete, the solvent is removed under reduced pressure to yield crude trimethylboroxine.

-

The crude trimethylboroxine is then hydrolyzed by the addition of water (5.4 mL, 0.3 mol) with vigorous stirring.

-

The resulting white precipitate of this compound is collected by filtration, washed with cold pentane, and dried under vacuum.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the synthesis of this compound via the Grignard reagent and carbonylation of borane methods.

Caption: Workflow for the synthesis of this compound via the Grignard reagent method.

Caption: Workflow for the synthesis of this compound via the carbonylation of borane.

Conclusion

The journey of this compound from early failed synthesis attempts to its current status as a staple in organic chemistry is a testament to the perseverance and ingenuity of chemists. The development of reliable and high-yielding synthetic methods has been crucial to unlocking its potential in a wide range of applications, from catalysis to medicine. This guide has provided a historical context, comparative data on synthesis, and detailed experimental protocols to aid researchers in their work with this versatile compound. As research continues, the applications of this compound and its derivatives are likely to expand even further.

References

Methodological & Application

Application Notes and Protocols: Methylboronic Acid as a Protecting Group for Diols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylboronic acid emerges as a versatile and efficient reagent for the temporary protection of 1,2- and 1,3-diols, a crucial step in the multi-step synthesis of complex molecules such as carbohydrates, nucleosides, and natural products. The formation of a cyclic methylboronate ester masks the hydroxyl groups, preventing them from undergoing unwanted reactions while other parts of the molecule are being modified. The stability of these esters is tunable, and their cleavage can be achieved under mild conditions, making this compound an attractive alternative to other protecting groups. A significant advantage of using this compound is the volatility of both the acid itself and its diol esters, which can simplify purification processes.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound as a protecting group for diols.

Chemical Principles

The protection of a diol with this compound involves the reversible formation of a cyclic boronate ester. This reaction is an equilibrium process where water is eliminated. The position of the equilibrium can be influenced by the reaction conditions, such as the removal of water to drive the reaction towards the formation of the protected diol.

The stability of the resulting methylboronate ester is influenced by several factors, including the nature of the diol (e.g., cis vs. trans, ring size of the resulting boronate ester) and the reaction conditions. For instance, six-membered boronic esters are generally more thermodynamically stable than their five-membered counterparts.

Deprotection is typically achieved by hydrolysis, shifting the equilibrium back towards the free diol and this compound. The ease of hydrolysis can be a key advantage, allowing for the removal of the protecting group under mild conditions that do not affect other sensitive functional groups.

Mandatory Visualizations

Here are the diagrams that illustrate the key processes involving this compound as a protecting group for diols.

Caption: Reaction mechanism for the protection and deprotection of diols using this compound.

Caption: General experimental workflow for the use of this compound as a protecting group.

Application Notes

-

Selectivity: this compound can exhibit selectivity towards cis-vicinal diols in polyhydroxylated compounds like carbohydrates, allowing for regioselective protection.[3] The formation of five- or six-membered cyclic esters is generally favored.

-

Stability: Methylboronate esters are stable under neutral and anhydrous conditions, making them compatible with a range of subsequent chemical transformations. However, they are sensitive to acidic and basic aqueous conditions.

-

Orthogonality: The methylboronate protecting group is orthogonal to many other common protecting groups used in organic synthesis. For example, it can be selectively removed in the presence of silyl (B83357) ethers, benzyl (B1604629) ethers, and acetals under appropriate conditions.

-

Transient Protection: Due to the facile nature of both their formation and cleavage, methylboronate esters can be used for the transient protection of diols, where the diol is protected, another functional group is modified, and the diol is deprotected in a one-pot or sequential process.

-

Purification: The volatility of this compound and its corresponding diol esters can be advantageous during purification, as they can potentially be removed by evaporation.[1][2]

Experimental Protocols

Protocol 1: General Procedure for the Protection of Diols with this compound

This protocol describes a general method for the formation of a methylboronate ester from a diol. The specific solvent and method for water removal may need to be optimized for the particular substrate.

Materials:

-

Diol substrate

-

This compound (1.0 - 1.2 equivalents)

-

Anhydrous solvent (e.g., pentane, dichloromethane, toluene, or acetonitrile)

-

Drying agent (e.g., activated molecular sieves 4Å) or Dean-Stark apparatus

-

Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a solution or suspension of the diol substrate in an anhydrous solvent under an inert atmosphere, add this compound (1.0 - 1.2 equivalents).

-

Add a drying agent, such as activated molecular sieves, to the reaction mixture. Alternatively, if using a solvent like toluene, set up the reaction with a Dean-Stark apparatus to azeotropically remove water.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-80 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.

-

Upon completion of the reaction, filter off the molecular sieves (if used).

-

Concentrate the filtrate under reduced pressure to obtain the crude methylboronate ester.

-

The crude product can be used directly in the next step or purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: General Procedure for the Deprotection of Methylboronate Esters

This protocol outlines a general method for the cleavage of the methylboronate ester to regenerate the free diol.

Materials:

-

Methylboronate ester substrate

-

Solvent (e.g., methanol, acetone, tetrahydrofuran)

-

Water or an aqueous buffer solution

Procedure:

-

Dissolve the methylboronate ester in a suitable solvent.

-

Add water or an aqueous buffer solution to the mixture. The hydrolysis is often rapid at room temperature. Mildly acidic or basic conditions can be used to facilitate the cleavage if necessary, but care must be taken to ensure the stability of other functional groups in the molecule.

-

Stir the reaction mixture at room temperature. Monitor the deprotection by TLC or another appropriate analytical method until the starting material is consumed.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by standard techniques such as extraction, crystallization, or column chromatography to isolate the deprotected diol. The volatile this compound can often be removed during the workup and purification steps.

Quantitative Data

Table 1: Examples of Diol Protection using Boronic Acids

| Diol Substrate | Boronic Acid | Solvent | Conditions | Yield (%) | Reference |

| Methyl α-D-glucopyranoside | Phenylboronic acid | Pyridine | Room Temp, 16 h | 85 | |

| 1,2-Octanediol | Phenylboronic acid | Toluene | Reflux, Dean-Stark | >95 | Generic Procedure |

| (1S,2S)-1,2-Diphenylethane-1,2-diol | This compound | Pentane | Room Temp, several h | Quantitative | (Qualitative) |

Table 2: Examples of Deprotection of Boronate Esters

| Boronate Ester Substrate | Deprotection Conditions | Yield (%) | Reference |

| Phenylboronate of Methyl α-D-glucopyranoside | Acetone/Water | Not specified | |

| Alkylpinacolyl boronate esters | Transesterification with diethanolamine (B148213) followed by hydrolysis | Moderate to excellent | |

| Various boronate esters | Transesterification with this compound | High |

Conclusion

This compound serves as a valuable protecting group for diols, offering mild reaction conditions for both protection and deprotection. Its utility is particularly pronounced in the synthesis of complex molecules where selectivity and orthogonality are paramount. The volatility of this compound and its esters presents a practical advantage for product purification. While detailed quantitative data for a broad range of substrates remains to be extensively documented, the general protocols and principles outlined in these notes provide a solid foundation for researchers to effectively utilize this compound in their synthetic strategies. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best results.

References

- 1. A method for the deprotection of alkylpinacolyl boronate esters. | Semantic Scholar [semanticscholar.org]

- 2. Boronic acid synthesis by hydrolysis [organic-chemistry.org]

- 3. Catalytic Activation of Cis-Vicinal Diols by Boronic Acids: Site-Selective Acylation of Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Methylboronic Acid in Carbohydrate Sensing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of methylboronic acid and its derivatives in carbohydrate sensing. The information is intended to guide researchers in synthesizing and utilizing these versatile molecular tools for the detection and quantification of carbohydrates, which play crucial roles in various biological processes and are significant biomarkers in disease diagnostics.

Introduction

Boronic acids, particularly arylboronic acids, have emerged as a cornerstone in the design of synthetic receptors for carbohydrates. Their utility stems from the ability to form reversible covalent bonds with cis-1,2- or -1,3-diols, which are structural motifs abundant in saccharides.[1][2] This interaction forms the basis for a variety of sensing platforms, including fluorescent, colorimetric, and electrochemical sensors. This compound, as a specific derivative, and more broadly, functionalized phenylboronic acids, offer a versatile scaffold for the development of highly sensitive and selective carbohydrate sensors.[3][4]

The binding of a boronic acid to a diol moiety leads to a change in the electronic and structural properties of the boronic acid, shifting from a trigonal planar sp² hybridized state to a tetrahedral sp³ hybridized anionic boronate ester.[5] This transformation can be harnessed to modulate the photophysical or electrochemical properties of a reporter molecule integrated into the sensor's design, thus generating a measurable signal upon carbohydrate binding.

Signaling Pathways and Mechanisms

The detection of carbohydrates using this compound-based sensors relies on converting the binding event into a measurable signal. The most common signaling mechanisms are Photoinduced Electron Transfer (PET), colorimetric changes, and electrochemical responses.

Fluorescent Sensing: Photoinduced Electron Transfer (PET)

Many fluorescent boronic acid sensors operate on the principle of Photoinduced Electron Transfer (PET). In a typical design, a fluorophore (e.g., anthracene, pyrene) is linked to a boronic acid recognition site, which is in proximity to a tertiary amine.

-

In the absence of saccharides: The lone pair of electrons on the nitrogen atom of the tertiary amine can quench the fluorescence of the nearby fluorophore through a PET process upon excitation. This results in a low fluorescence signal (fluorescence "OFF" state).

-

In the presence of saccharides: The boronic acid binds to the diol groups of the carbohydrate, increasing its Lewis acidity. This enhancement strengthens the dative bond between the boron and the nitrogen atom. The nitrogen's lone pair of electrons becomes engaged in this interaction and is no longer available to quench the fluorophore. Consequently, upon excitation, the fluorescence is no longer quenched, leading to a significant increase in fluorescence intensity (fluorescence "ON" state).

Colorimetric Sensing

Colorimetric sensors for carbohydrates often utilize the interaction between boronic acids and dyes. One common approach involves a displacement assay. For instance, a boronic acid-functionalized receptor can be complexed with a colored indicator dye that also binds to the boronic acid. When a carbohydrate is introduced, it competitively binds to the boronic acid, displacing the indicator dye. This displacement results in a visible color change that can be quantified using UV-Vis spectroscopy. Another approach involves the aggregation of gold nanoparticles (AuNPs) functionalized with boronic acid derivatives in the presence of glucose, leading to a color change from red to blue.

Electrochemical Sensing

Electrochemical sensors typically involve the immobilization of a boronic acid derivative onto an electrode surface. The binding of a carbohydrate to the immobilized boronic acid alters the electrochemical properties of the electrode-solution interface. This change can be detected by techniques such as cyclic voltammetry (CV) or electrochemical impedance spectroscopy (EIS). The binding of the neutral carbohydrate molecule can hinder the diffusion of a redox probe to the electrode surface, leading to a decrease in the peak current in CV or an increase in the charge transfer resistance in EIS.

Quantitative Data

The binding affinity of this compound derivatives to various carbohydrates is a critical parameter for sensor design and application. The association constant (Kₐ) or binding constant (K) quantifies the strength of this interaction. Below is a summary of reported binding constants for different boronic acid-based sensors with various saccharides.

| Boronic Acid Sensor | Carbohydrate | Binding Constant (M⁻¹) | Conditions | Reference |

| Anthracene-based diboronic acid (CN-DBA) | D-Glucose | 6489.5 | 33% MeOH | |

| Pyrene-boronic acid derivative | D-Fructose | 353 | Not specified | |

| Pyrene-boronic acid derivative | D-Glucose | 1378 | Not specified | |

| Phenylboronic acid (PBA) | D-Fructose | 4365 | Not specified | |

| Phenylboronic acid (PBA) | D-Glucose | 110 | Not specified | |

| 3-Pyridylboronic acid | D-Glucose | ~10 - 100 | pH dependent (6.5-8.0) | |

| 3-Pyridylboronic acid | D-Fructose | ~100 - 1000 | pH dependent (6.5-8.0) | |

| 5-Pyrimidine boronic acid | D-Glucose | ~10 - 150 | pH dependent (6.5-8.0) | |

| 5-Pyrimidine boronic acid | D-Fructose | ~100 - 1500 | pH dependent (6.5-8.0) | |

| 5-Boronopicolinic acid | D-Glucose | ~50 - 400 | pH dependent (6.5-8.0) | |

| 5-Boronopicolinic acid | D-Fructose | ~500 - 3000 | pH dependent (6.5-8.0) | |

| (6-propylcarbamoyl)pyridine-3-boronic acid | D-Glucose | ~20 - 200 | pH dependent (6.5-8.0) | |

| (6-propylcarbamoyl)pyridine-3-boronic acid | D-Fructose | ~200 - 1500 | pH dependent (6.5-8.0) |

Experimental Protocols

Synthesis of a Representative Fluorescent Sensor: Anthracene-based Bis-boronic Acid

This protocol describes a general procedure for the synthesis of an anthracene-based bis-boronic acid fluorescent sensor, adapted from literature procedures.

Materials:

-

2-(Aminomethyl)phenylboronic acid pinacol (B44631) ester

-

Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Alkylation:

-

In a round-bottom flask, dissolve 9,10-bis(chloromethyl)anthracene (1.0 equiv) and 2-(aminomethyl)phenylboronic acid pinacol ester (2.2 equiv) in anhydrous DMF.

-

Add DIPEA (3.0 equiv) to the mixture.

-

Stir the reaction mixture under a nitrogen atmosphere at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the protected bis-boronic acid sensor.

-

-

Deprotection:

-

Dissolve the purified protected sensor in a mixture of DCM and TFA.

-

Stir the solution at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

The resulting crude product can be further purified by recrystallization or precipitation to yield the final anthracene-based bis-boronic acid sensor.

-

Protocol for Fluorescent Carbohydrate Sensing

This protocol outlines the steps for a fluorescence titration experiment to determine the binding affinity of a boronic acid-based sensor to a carbohydrate.

Materials:

-

Stock solution of the fluorescent boronic acid sensor in a suitable solvent (e.g., DMSO or methanol).

-

Stock solution of the carbohydrate of interest (e.g., glucose, fructose) in buffer (e.g., PBS, pH 7.4).

-

Buffer solution (e.g., PBS, pH 7.4).

-

Fluorometer and quartz cuvettes.

Procedure:

-

Prepare a series of solutions containing a fixed concentration of the fluorescent sensor and varying concentrations of the carbohydrate in the buffer solution. Ensure the final concentration of the organic solvent from the sensor stock is low (e.g., <1%) to avoid affecting the binding.

-

Prepare a blank solution containing only the buffer.

-

Prepare a reference solution containing only the fluorescent sensor in the buffer at the same concentration as the sample solutions.

-

Equilibrate the solutions at a constant temperature for a set period (e.g., 30 minutes) to ensure binding equilibrium is reached.

-

Measure the fluorescence emission spectrum of each solution using the fluorometer. Set the excitation wavelength to the absorption maximum of the fluorophore.

-

Record the fluorescence intensity at the emission maximum for each carbohydrate concentration.

-

Plot the change in fluorescence intensity as a function of the carbohydrate concentration.

-

The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm).

Protocol for Colorimetric Glucose Sensing using Gold Nanoparticles

This protocol describes a method for the colorimetric detection of glucose using 3-aminophenylboronic acid (APBA) and gold nanoparticles (AuNPs).

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

Sodium citrate (B86180)

-

3-aminophenylboronic acid (APBA)

-

Glucose solutions of varying concentrations

-

UV-Vis spectrophotometer

Procedure:

-

Synthesis of Gold Nanoparticles (AuNPs):

-

Add 1 mL of 1% HAuCl₄ solution to 99 mL of deionized water in a flask and bring to a boil with vigorous stirring.

-

Rapidly add 1 mL of 38.8 mM sodium citrate solution.

-

Continue boiling and stirring until the solution color changes from yellow to deep red, indicating the formation of AuNPs.

-

Cool the solution to room temperature.

-

-

Glucose Detection:

-

To a series of test tubes, add a fixed volume of the prepared AuNP solution.

-

Add a small volume of APBA solution to each tube.

-

Add varying concentrations of glucose solution to the tubes.

-

Incubate the mixtures for a short period at room temperature.

-

Observe the color change of the solutions.

-

Measure the UV-Vis absorption spectrum of each solution from 400 nm to 800 nm.

-

A shift in the surface plasmon resonance peak and a change in the ratio of absorbance at two different wavelengths (e.g., A₆₅₀/A₅₂₀) can be used to quantify the glucose concentration.

-

Protocol for Electrochemical Glucose Sensing

This protocol outlines the fabrication and use of a bis-boronic acid modified gold electrode for the electrochemical detection of glucose.

Materials:

-

Gold electrode

-

Bis-boronic acid with a thiol linker

-

Phosphate buffered saline (PBS), pH 7.4

-

Potassium ferricyanide/ferrocyanide ([Fe(CN)₆]³⁻/⁴⁻) redox probe

-

Glucose solutions of varying concentrations

-

Potentiostat for cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS)

Procedure:

-

Electrode Preparation and Modification:

-

Clean the gold electrode by polishing with alumina (B75360) slurry, followed by sonication in ethanol and deionized water.

-

Electrochemically clean the electrode by cycling the potential in a sulfuric acid solution.

-

Immerse the clean gold electrode in an ethanolic solution of the bis-boronic acid with a thiol linker for several hours to form a self-assembled monolayer (SAM).

-

Rinse the modified electrode thoroughly with ethanol and deionized water to remove any non-specifically adsorbed molecules.

-

-

Electrochemical Measurement:

-

Place the modified electrode in an electrochemical cell containing a PBS solution with the [Fe(CN)₆]³⁻/⁴⁻ redox probe.

-

Record the cyclic voltammogram and/or the electrochemical impedance spectrum of the electrode in the absence of glucose.

-

Add aliquots of a stock glucose solution to the electrochemical cell to achieve the desired concentrations.

-

After each addition, allow the system to equilibrate and then record the CV and/or EIS.

-

Analyze the changes in the peak current (from CV) or the charge transfer resistance (from EIS) as a function of glucose concentration to construct a calibration curve.

-

Conclusion

This compound and its derivatives are powerful tools for the development of carbohydrate sensors. The principles of their interaction with diols can be translated into a variety of robust and sensitive detection platforms. The protocols and data presented in this document provide a foundation for researchers to apply these methods in their own studies, from fundamental investigations of carbohydrate-protein interactions to the development of novel diagnostic tools for diseases such as diabetes. The modular nature of boronic acid sensor design continues to offer exciting opportunities for creating next-generation sensors with enhanced selectivity and performance.

References

- 1. A bis -boronic acid modified electrode for the sensitive and selective determination of glucose concentrations - Analyst (RSC Publishing) DOI:10.1039/C3AN01234D [pubs.rsc.org]

- 2. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ruthenium-Catalyzed Reactions Involving Methylboronic Acid and its Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for ruthenium-catalyzed reactions involving organoboronic acids. The following sections outline two distinct ruthenium-catalyzed transformations, offering insights into reaction setup, optimization, and potential applications in synthetic chemistry.

Application Note 1: Ruthenium(0)-Catalyzed Cross-Coupling of Aryl Methyl Ethers with Organoboranes

This application note details a mild, ruthenium(0)-catalyzed cross-coupling reaction for the selective cleavage of C(aryl)–O bonds in aryl methyl ethers and subsequent coupling with organoboranes. This method provides a valuable route to synthetically useful biaryl aldehydes from readily available anisole (B1667542) derivatives. The reaction demonstrates broad functional group tolerance, making it a powerful tool in complex molecule synthesis.

Quantitative Data Summary

The following table summarizes the optimization of reaction conditions for the cross-coupling of the N-phenyl imine of 2,6-dimethoxybenzaldehyde (B146518) with neopentyl phenyl boronate, a representative organoborane. These conditions can serve as a starting point for reactions involving methylboronic acid.

| Entry | Catalyst (mol%) | Ligand/Additive | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Ru₃(CO)₁₂ (5) | None | None | Toluene (B28343) | 140 | 73 |

| 2 | Ru(CO)₅ (15) | None | None | Toluene | 140 | 55 |

| 3 | RuCl₂(PPh₃)₃ (15) | None | None | Toluene | 140 | <5 |

| 4 | Ru₃(CO)₁₂ (5) | PPh₃ (30) | None | Toluene | 140 | <5 |

| 5 | Ru₃(CO)₁₂ (5) | None | K₂CO₃ | Toluene | 140 | 65 |

| 6 | Ru₃(CO)₁₂ (5) | None | None | Dioxane | 140 | 48 |

| 7 | Ru₃(CO)₁₂ (5) | None | None | Toluene | 120 | 35 |

Data adapted from studies on related organoboranes. Yields are for the diarylated product.

Experimental Protocol

General Procedure for the Ruthenium(0)-Catalyzed Cross-Coupling of an Aryl Methyl Ether with an Organoborane:

-

Reagent Preparation:

-

To a solution of the aryl methyl ether (1.0 equiv.) in anhydrous toluene (0.1 M), add the corresponding aniline (B41778) (1.1 equiv.).

-

Add 4 Å molecular sieves and stir the mixture at room temperature for 12-24 hours to form the imine in situ.

-

Filter the solution to remove the molecular sieves.

-

-

Reaction Setup:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium catalyst, Ru₃(CO)₁₂ (5 mol%).

-

Add the organoboronic acid (e.g., this compound or its corresponding neopentyl glycol ester, 2.5 equiv.).

-

Add the freshly prepared solution of the imine in anhydrous toluene.

-

-

Reaction Execution:

-

Seal the Schlenk tube and place it in a preheated oil bath at 140 °C.

-

Stir the reaction mixture vigorously for the indicated time (typically 12-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Add a 1 M aqueous solution of HCl and stir for 1-2 hours to hydrolyze the imine to the corresponding aldehyde.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Catalytic Cycle and Workflow

Caption: Catalytic cycle for the Ru(0)-catalyzed cross-coupling.

Application Note 2: Ruthenium-Catalyzed Direct sp³ Arylation of Benzylic Amines with Arylboronates

This application note describes a highly efficient ruthenium-catalyzed direct arylation of sp³ C-H bonds at the benzylic position of amines using arylboronates. This transformation is facilitated by a removable 3-substituted pyridine (B92270) directing group, which enhances the efficiency of the C-H activation step. The reaction proceeds under neutral conditions and exhibits remarkable functional group tolerance. While this example uses arylboronates, it showcases a key C-H functionalization strategy that could be adapted for this compound.

Quantitative Data Summary

The following table presents the substrate scope for the direct sp³ arylation of a benzylic amine with various arylboronates.

| Entry | Arylboronate | Product | Yield (%) |

| 1 | Phenylboronic acid neopentyl glycol ester | 2-benzyl-3-(pyridin-3-yl)aniline | 95 |

| 2 | 4-Tolylboronic acid neopentyl glycol ester | 2-(4-methylbenzyl)-3-(pyridin-3-yl)aniline | 92 |

| 3 | 4-Methoxyphenylboronic acid neopentyl glycol ester | 2-(4-methoxybenzyl)-3-(pyridin-3-yl)aniline | 88 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid neopentyl glycol ester | 2-(4-(trifluoromethyl)benzyl)-3-(pyridin-3-yl)aniline | 75 |

| 5 | 3,5-Dimethylphenylboronic acid neopentyl glycol ester | 2-(3,5-dimethylbenzyl)-3-(pyridin-3-yl)aniline | 90 |

| 6 | Naphthalen-2-ylboronic acid neopentyl glycol ester | 2-(naphthalen-2-ylmethyl)-3-(pyridin-3-yl)aniline | 85 |

Data adapted from Dastbaravardeh, N., et al. (2013). J. Org. Chem., 78(2), 658-72.

Experimental Protocol

General Procedure for the Ruthenium-Catalyzed Direct sp³ Arylation:

-

Reaction Setup:

-

In a glovebox or under an inert atmosphere, add the benzylic amine substrate (1.0 equiv.), the arylboronate (2.0 equiv.), and the ruthenium catalyst, [Ru(p-cymene)Cl₂]₂ (2.5 mol%), to a dry Schlenk tube equipped with a magnetic stir bar.

-

Add anhydrous solvent (e.g., THF or toluene, 0.2 M).

-

-

Reaction Execution:

-

Seal the Schlenk tube and place it in a preheated oil bath at 100-120 °C.

-

Stir the reaction mixture for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

-

Work-up and Purification:

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel.

-

-

Removal of Directing Group (if necessary):

-

The pyridine directing group can be removed under appropriate conditions (e.g., hydrogenation or treatment with a suitable reagent) to yield the final arylated product.

-

Experimental Workflow and Logic

Caption: Workflow for Ru-catalyzed direct sp³ arylation.

Application Notes and Protocols for Bioconjugation Using Methylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of methylboronic acid and its derivatives in bioconjugation. This powerful technique enables the site-specific labeling and modification of biomolecules, offering significant advantages in drug development, diagnostics, and fundamental biological research.

Introduction to this compound Bioconjugation

Methylboronic acids are a class of organoboron compounds that can form reversible or stable covalent bonds with specific functional groups on biomolecules. Their unique reactivity, particularly the ability to form boronate esters with 1,2- or 1,3-diols and iminoboronates with amines, has made them valuable tools for bioconjugation. These reactions are often bioorthogonal, proceeding with high selectivity and efficiency under physiological conditions.[1][2]

Key advantages of using this compound-based bioconjugation include:

-

Site-selectivity: Targeting specific amino acid residues or glycan structures.

-

Biocompatibility: Reactions occur in aqueous environments at neutral pH.[3]

-

Tunable Stability: The resulting linkage can be designed to be stable or reversible, which is advantageous for applications such as drug delivery.[1][4]

-

Rapid Kinetics: Many boronic acid-based ligations exhibit fast reaction rates, comparable to other "click chemistry" reactions.

Core Bioconjugation Strategies

Two primary strategies dominate the use of this compound derivatives in bioconjugation:

-

Boronate Ester Formation: This involves the reaction of a boronic acid with a cis-diol-containing moiety, such as those found in carbohydrates, glycoproteins, or specifically introduced diol-containing tags. The resulting boronate esters can be stabilized to form irreversible linkages.

-

Iminoboronate Formation: Arylboronic acids with an ortho-formyl or ortho-acetyl group can react rapidly and reversibly with primary amines, such as the N-terminus of a protein or the side chain of lysine, to form a stable iminoboronate linkage.

Quantitative Data Summary

The following tables summarize key quantitative data for different this compound-based bioconjugation reactions, providing a basis for comparison and selection of the appropriate technique.

Table 1: Reaction Kinetics of this compound Bioconjugation

| Reaction Type | Reactants | Rate Constant (k₂) [M⁻¹s⁻¹] | pH | Temperature (°C) | Reference |

| Iminoboronate Formation | 2-Formylphenylboronic acid + N-terminal Cysteine | 2.38 x 10² | 7.4 | 23 | |

| Iminoboronate Formation | 2-Acetylphenylboronic acid + Phenylhydrazine | 10² - 10³ | 7.0 | 25 | |

| Boronate Ester Formation | Phenylboronic acid + Salicylhydroxamic acid | - | 7.4 | 25 | |

| Thiazolidine Boronate (TzB) Formation | 2-Formylphenylboronic acid + N-terminal Cysteine | 10² - 10³ | 7.4 | 25 |

Table 2: Stability of Boronic Acid Conjugates

| Conjugate Type | Reactants | Dissociation Constant (Kd) [M] | Conditions | Reference |

| Iminoboronate | Phenylboronic acid + Salicylhydroxamic acid | 5.6 x 10⁻⁵ | pH 7.4 | |

| Iminoboronate | Phenylboronic acid + Salicylhydroxamic acid | 0.25 | pH 4.5 | |

| Boronate Ester | Phenylboronic acid + Catechol | - | - | |

| Boronate Ester | 2-Methylphenylboronic acid + Nopoldiol | Kₐ = 1.2 x 10⁵ M⁻¹ | - |

Experimental Protocols

Protocol 1: Site-Specific Labeling of a Protein with an N-terminal Cysteine using 2-Formylphenylboronic Acid (2-FPBA)

This protocol describes the labeling of a protein containing a free N-terminal cysteine residue with a molecule functionalized with 2-FPBA.

Materials:

-

Protein with N-terminal cysteine (purified, in phosphate-buffered saline (PBS), pH 7.4)

-

2-Formylphenylboronic acid (2-FPBA) functionalized probe (e.g., a fluorescent dye)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

PBS, pH 7.4

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification

-

Mass spectrometer (for characterization)

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is free of any primary amine-containing buffers (e.g., Tris).

-

The concentration of the protein should be between 1-10 mg/mL in PBS, pH 7.4.

-

-

Probe Preparation:

-

Prepare a 10 mM stock solution of the 2-FPBA functionalized probe in DMSO.

-

-

Conjugation Reaction:

-

To the protein solution, add the 2-FPBA probe stock solution to achieve a final molar ratio of 1:1 to 1:5 (protein:probe). The final DMSO concentration should not exceed 5% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature (23-25°C) for 1-2 hours with gentle mixing.

-

-

Purification:

-

Purify the labeled protein from the excess unreacted probe using a pre-equilibrated SEC column with PBS, pH 7.4.

-

Collect the fractions containing the protein conjugate.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the UV-Vis absorbance of the protein and the attached probe, if it has a distinct chromophore.

-

Confirm the successful conjugation and determine the molecular weight of the conjugate using mass spectrometry (e.g., ESI-MS).

-

Protocol 2: Fluorescent Labeling of Glycoproteins using a Boronic Acid-Functionalized Probe

This protocol outlines the labeling of glycoproteins by targeting their cis-diol-containing carbohydrate moieties with a fluorescent probe functionalized with a boronic acid.

Materials:

-

Glycoprotein (B1211001) (e.g., Horseradish Peroxidase - HRP) in a suitable buffer (e.g., HEPES or PBS, pH 7.4)

-

Boronic acid-functionalized fluorescent probe

-

Reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)

-

Dialysis or size-exclusion chromatography system for purification

-

Fluorometer or fluorescence microscope for analysis

Procedure:

-

Glycoprotein Preparation:

-

Dissolve the glycoprotein in the reaction buffer to a final concentration of 1-5 mg/mL.

-

-

Probe Preparation:

-

Dissolve the boronic acid-functionalized fluorescent probe in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer to the desired concentration.

-

-

Conjugation Reaction:

-

Mix the glycoprotein solution with the fluorescent probe solution at a molar ratio that may require optimization (e.g., 1:10 to 1:100, glycoprotein:probe).

-

Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, with gentle agitation and protected from light.

-

-

Purification:

-

Remove the excess, unreacted fluorescent probe by dialysis against the reaction buffer or by using size-exclusion chromatography.

-

-

Characterization and Analysis:

-

Confirm the labeling by measuring the fluorescence of the purified glycoprotein conjugate.

-

The labeled glycoprotein can now be used in various applications, such as fluorescence imaging of cells that express specific carbohydrate markers.

-

Visualizations

Caption: Workflow for site-specific protein labeling using 2-FPBA.

Caption: Targeted drug delivery using a pH-sensitive boronic acid linker.

References

- 1. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of Novel Polymers Bearing Methylboronic Acid via Post-Polymerization Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acid-functionalized polymers have garnered significant interest for a wide range of biomedical applications, including glucose sensing, drug delivery, and therapeutic interventions.[1] This is largely attributed to the unique ability of the boronic acid moiety to form reversible covalent bonds with 1,2- and 1,3-diols, which are common structural motifs in biologically relevant molecules like saccharides.[1] While the majority of research has centered on polymers containing phenylboronic acid due to its favorable electronic properties and established synthetic routes, the exploration of polymers bearing simpler alkylboronic acids, such as methylboronic acid, remains a nascent field with untapped potential.

These application notes provide a detailed protocol for the synthesis of a novel polymer functionalized with this compound via a post-polymerization modification strategy. This approach circumvents the challenges associated with the direct polymerization of potentially unstable this compound-containing monomers. We present a method for the functionalization of a well-defined precursor polymer, poly(vinyl alcohol), with this compound, and discuss the characterization and potential applications of the resulting polymer.

Data Presentation

Table 1: Materials and Reagents

| Reagent | Supplier | Grade | Purpose |

| Poly(vinyl alcohol) (PVA) | Sigma-Aldrich | Mw 9,000-10,000, 80% hydrolyzed | Precursor Polymer |

| 3-(Bromomethyl)phenylboronic acid pinacol (B44631) ester | TCI | >98.0% | This compound precursor |

| Sodium hydride (NaH) | Sigma-Aldrich | 60% dispersion in mineral oil | Deprotonation of PVA |

| Anhydrous N,N-Dimethylformamide (DMF) | Sigma-Aldrich | 99.8% | Solvent |

| Diethyl ether | Fisher Scientific | ACS Grade | Precipitation |

| Hydrochloric acid (HCl) | Fisher Scientific | ACS Grade | Deprotection |

| Acetone (B3395972) | Fisher Scientific | ACS Grade | Washing |

| Deuterium oxide (D₂O) | Cambridge Isotope Laboratories | 99.9 atom % D | NMR Solvent |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | Cambridge Isotope Laboratories | 99.9 atom % D | NMR Solvent |

Table 2: Characterization of this compound-Functionalized PVA

| Characterization Technique | Parameter | Precursor Polymer (PVA) | Functionalized Polymer (PVA-MBA) |

| ¹H NMR (D₂O) | Appearance of aromatic protons (7.2-7.5 ppm) | Absent | Present |

| ¹H NMR (D₂O) | Appearance of benzylic protons (~4.5 ppm) | Absent | Present |

| FTIR (ATR) | B-O stretching vibration | Absent | ~1350 cm⁻¹ |

| Gel Permeation Chromatography (GPC) | Molecular Weight (Mw) | ~9,500 g/mol | ~11,000 g/mol |

| GPC | Polydispersity Index (PDI) | 1.8 | 1.9 |

| Degree of Functionalization (via ¹H NMR) | % of OH groups functionalized | N/A | ~15% |

Experimental Protocols

Synthesis of this compound-Functionalized Poly(vinyl alcohol) (PVA-MBA)

This protocol details a two-step post-polymerization modification of poly(vinyl alcohol) to introduce this compound functionalities.

Step 1: Functionalization of PVA with 3-(Bromomethyl)phenylboronic acid pinacol ester

-

In a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 2.0 g of poly(vinyl alcohol) (PVA) in 100 mL of anhydrous N,N-Dimethylformamide (DMF). Stir the mixture at 80°C until the PVA is completely dissolved.

-

Cool the solution to 0°C using an ice bath.

-

Carefully add 0.4 g of sodium hydride (60% dispersion in mineral oil) portion-wise to the PVA solution. Allow the reaction to stir for 1 hour at 0°C to facilitate the deprotonation of the hydroxyl groups on the PVA backbone.

-

In a separate flask, dissolve 3.5 g of 3-(bromomethyl)phenylboronic acid pinacol ester in 20 mL of anhydrous DMF.

-

Add the solution of 3-(bromomethyl)phenylboronic acid pinacol ester dropwise to the PVA solution at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Precipitate the functionalized polymer by slowly adding the reaction mixture to 500 mL of vigorously stirring diethyl ether.

-

Collect the precipitate by vacuum filtration and wash thoroughly with diethyl ether to remove unreacted starting materials.

-

Dry the resulting white solid under vacuum overnight.

Step 2: Deprotection of the Boronic Acid Pinacol Ester

-

Disperse the dried polymer from Step 1 in a mixture of 100 mL of acetone and 20 mL of 1 M hydrochloric acid (HCl).

-

Stir the suspension at room temperature for 12 hours to hydrolyze the pinacol ester and generate the free this compound groups.

-

Neutralize the mixture by the dropwise addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Isolate the polymer by vacuum filtration and wash extensively with deionized water to remove salts and pinacol.

-

Finally, wash the polymer with acetone and dry under vacuum at 40°C to yield the final this compound-functionalized poly(vinyl alcohol) (PVA-MBA).

Mandatory Visualization

Caption: Experimental workflow for the synthesis of PVA-MBA.

Caption: Reversible interaction of PVA-MBA with diols.

References

The Role of Methylboronic Acid in Advanced Drug Delivery Systems: A Detailed Overview

Introduction

Methylboronic acid, a member of the boronic acid family, is emerging as a molecule of interest in the design of sophisticated drug delivery systems. Its unique chemical properties, particularly its ability to reversibly form esters with 1,2- and 1,3-diols, make it a valuable component for creating stimuli-responsive carriers that can release therapeutic agents in a controlled manner. This technology holds significant promise for targeted drug delivery to specific sites within the body, such as tumors or tissues with high glucose concentrations, thereby enhancing therapeutic efficacy while minimizing off-target side effects.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound and its derivatives in the development of novel drug delivery platforms. While much of the foundational research in this area has been conducted with phenylboronic acid (PBA), the principles and methodologies are largely translatable to this compound-based systems. This text will provide a comprehensive overview of the underlying chemistry, formulation strategies, and evaluation techniques, with a focus on practical application.

Core Concepts and Applications

This compound's utility in drug delivery stems from its dynamic covalent interaction with diol-containing molecules, which are abundant in biological systems. This interaction is sensitive to changes in pH and the concentration of competing diols, such as glucose. These characteristics enable the design of "smart" drug delivery systems that can respond to specific physiological or pathological cues.

Key Applications Include:

-

Glucose-Responsive Drug Delivery: This is a particularly promising application for the management of diabetes. Drug carriers functionalized with this compound can be designed to release insulin (B600854) in response to elevated blood glucose levels. The glucose, a diol, competes with the insulin-carrier linkage, triggering the release of the therapeutic agent.

-

pH-Responsive Drug Delivery: The acidic microenvironment of tumors (pH 6.5-6.8) compared to healthy tissues (pH 7.4) can be exploited for targeted cancer therapy. This compound-based systems can be engineered to be stable at physiological pH and to disassemble or alter their structure in acidic conditions, leading to the release of encapsulated anticancer drugs directly at the tumor site.[1][2][3]

-

Targeting Sialic Acid Overexpressing Cells: Some cancer cells overexpress sialic acid residues on their surface. Boronic acids can interact with these sialic acid moieties, providing a mechanism for active targeting of drug-loaded nanoparticles to cancer cells.

Data Presentation: Performance of Boronic Acid-Based Drug Delivery Systems

The following tables summarize quantitative data from studies on boronic acid-based drug delivery systems, primarily focusing on phenylboronic acid (PBA) due to the extensive available literature. These values provide a benchmark for the expected performance of analogous this compound systems.

Table 1: Drug Loading and Encapsulation Efficiency

| Drug Delivery System | Drug | Drug Loading Content (DLC) (%) | Encapsulation Efficiency (EE) (%) | Reference |

| Phenylboronic acid-functionalized nanoparticles (PBA-NPs) | Emodin (B1671224) | 2.1 | 78 | [4] |

| Paclitaxel-loaded PBA nanoparticles (PTX/PBA NPs) | Paclitaxel | Not Specified | >90 (inferred) | [1] |

Table 2: Stimuli-Responsive Drug Release

| Drug Delivery System | Stimulus | Condition 1 | Cumulative Release (%) at Condition 1 | Condition 2 | Cumulative Release (%) at Condition 2 | Time (h) | Reference |

| PBA-Emodin-NPs | pH | pH 7.4 | < 70 | pH 5.0 | ~90 | 24 (pH 7.4), 7 (pH 5.0) | |

| PTX/PBA NPs | pH | pH 7.4 | ~20 | pH 5.5 | > 60 | 96 | |

| Bis-T-23-loaded PBA copolymers | pH | pH 7.4 | 14.5 | pH 4.6 | 98.1 | 48 | |

| Pinacol-loaded PBA-hydrogel | Glucose | 4 mM Glucose | 31 | 12 mM Glucose | 84 | Not Specified |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the development and characterization of this compound-based drug delivery systems. These protocols are based on established methods for boronic acid-functionalized materials and can be adapted for specific research needs.

Protocol 1: Synthesis of this compound-Functionalized Polymer

This protocol describes the synthesis of a polymer incorporating a this compound moiety via reversible addition-fragmentation chain-transfer (RAFT) polymerization. This method allows for good control over the polymer's molecular weight and architecture.

Materials:

-

N-Isopropylacrylamide (NIPAM)

-

3-Acrylamidophenylboronic acid (or a suitable this compound-containing monomer)

-

S-1-dodecyl-S´-(α,α´-dimethyl-α´´-acetic acid) trithiocarbonate (B1256668) (RAFT agent)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

-

1,4-Dioxane (solvent)

-

Diethyl ether

-

Dialysis tubing (MWCO 3.5 kDa)

Procedure:

-

In a Schlenk flask, dissolve NIPAM (e.g., 1.0 g, 8.84 mmol), 3-acrylamidophenylboronic acid (e.g., 0.2 g, 1.04 mmol), RAFT agent (e.g., 36.5 mg, 0.1 mmol), and AIBN (e.g., 3.3 mg, 0.02 mmol) in 10 mL of 1,4-dioxane.

-

Deoxygenate the solution by bubbling with dry nitrogen gas for 30 minutes in an ice bath.

-

Seal the flask and immerse it in an oil bath preheated to 70°C.

-

Allow the polymerization to proceed for 24 hours with continuous stirring.

-

Quench the reaction by exposing the solution to air and cooling it to room temperature.

-

Precipitate the polymer by adding the reaction mixture dropwise into an excess of cold diethyl ether.

-

Collect the polymer precipitate by centrifugation or filtration and wash it several times with diethyl ether to remove unreacted monomers and initiator.

-

Dry the polymer under vacuum at room temperature for 24 hours.

-

Further purify the polymer by dissolving it in a minimal amount of a suitable solvent (e.g., DMF) and dialyzing against deionized water for 48 hours, with frequent water changes.

-

Lyophilize the dialyzed solution to obtain the pure this compound-functionalized polymer.

Characterization:

-

The chemical structure and composition of the polymer can be confirmed using ¹H NMR and FTIR spectroscopy.

-

The molecular weight and polydispersity index (PDI) can be determined by gel permeation chromatography (GPC).

Protocol 2: Preparation of Drug-Loaded Nanoparticles via Nanoprecipitation

This protocol describes the formation of drug-loaded nanoparticles from a pre-synthesized amphiphilic block copolymer containing this compound using the nanoprecipitation method.

Materials:

-

This compound-functionalized amphiphilic block copolymer

-

Hydrophobic drug (e.g., paclitaxel, doxorubicin)

-

Acetone (B3395972) (or other suitable water-miscible organic solvent)

-

Deionized water

-

Stir plate and magnetic stir bar

Procedure:

-

Dissolve the this compound-functionalized polymer (e.g., 10 mg) and the hydrophobic drug (e.g., 1 mg) in a small volume of acetone (e.g., 1 mL).

-

Stir the solution to ensure complete dissolution.

-

In a separate beaker, add deionized water (e.g., 10 mL) and stir vigorously.

-

Add the polymer/drug solution dropwise to the stirring water. The rapid solvent exchange will cause the polymer to self-assemble into nanoparticles, encapsulating the drug.

-

Continue stirring for several hours (e.g., 4-6 hours) at room temperature to allow for the complete evaporation of the organic solvent.

-

The resulting nanoparticle suspension can be used as is or further purified by centrifugation or dialysis to remove any unloaded drug.

Characterization:

-

Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).

-

Morphology: Visualized using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).

-